molecular formula C19H20N2O2 B6345065 5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264046-28-7

5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No. B6345065
CAS RN: 1264046-28-7
M. Wt: 308.4 g/mol
InChI Key: JEVRSSLRXXABDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two phenyl groups, which are aromatic rings. The presence of the carboxylic acid group indicates that this compound may exhibit acidic properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction or cyclization . The phenyl groups could be introduced through a Friedel-Crafts alkylation .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the phenyl groups could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group could make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Therapeutic Potential

The derivatives of 1, 3-diazole, which is a similar compound, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antiviral Molecules

In the development of new potent antiviral molecules, a series of novel honokiol analogues were synthesized by introducing various 3- ((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2 (3 H)-ones to its molecule. In a SARS-CoV-2 pseudovirus model, all honokiol derivatives were examined for their antiviral entry activities .

Conducting Systems

Conjugated macrocyclic arrangements containing 1,3,4-oxadiazole core exhibit interesting electron-transfer or luminescent properties and are applied in the production of different types of conducting systems including laser dyes, scintillators, optical brighteners, or organic light-emitting diodes .

Click Chemistry

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications. The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs work by binding to specific receptors in the body, but without more information, it’s hard to speculate on the specific mechanism of action .

Future Directions

The future directions for this compound would likely involve further studies to determine its properties and potential applications. This could include testing its biological activity, studying its physical and chemical properties, and optimizing its synthesis .

properties

IUPAC Name

3-phenyl-2-(4-propan-2-ylphenyl)-3,4-dihydropyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13(2)14-8-10-16(11-9-14)21-18(12-17(20-21)19(22)23)15-6-4-3-5-7-15/h3-11,13,18H,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVRSSLRXXABDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid

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